4-(2-Methoxy-5-methylphenyl)-3-methoxybenzoic acid
Description
4-(2-Methoxy-5-methylphenyl)-3-methoxybenzoic acid is a substituted benzoic acid derivative featuring methoxy groups at the 3-position of the benzoic acid ring and a 2-methoxy-5-methylphenyl substituent at the 4-position. This compound is notable for its role in synthesizing biologically active molecules, particularly thiosemicarbazides and 4-thiazolidinones. Its structural complexity and functional groups make it a versatile intermediate in pharmaceutical and materials science research .
Properties
IUPAC Name |
3-methoxy-4-(2-methoxy-5-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-4-7-14(19-2)13(8-10)12-6-5-11(16(17)18)9-15(12)20-3/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGWIOKEPVWYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689949 | |
| Record name | 2,2'-Dimethoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-08-9 | |
| Record name | 2,2'-Dimethoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-methylphenyl)-3-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-5-methylphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(2-Methoxy-5-methylphenyl)-3-methoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-methylphenyl)-3-methoxybenzoic acid involves its interaction with molecular targets and pathways. The methoxy and methyl groups can influence its binding affinity and reactivity with various enzymes and receptors. The compound may act as an inhibitor or activator of specific biological pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Thiosemicarbazides and 4-Thiazolidinones
The compound serves as a precursor for synthesizing 4-(2-Methoxy-5-methylphenyl)-1-(substituted benzal) thiosemicarbazides and 2-(arylidene-hydrazono)-3-(2-methoxy-5-methylphenyl)-4-thiazolidinones. These derivatives exhibit antimicrobial, antitubercular, and anticancer activities. The methoxy and methyl groups enhance lipophilicity, improving membrane permeability compared to simpler benzoic acids .
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid
A structurally related compound, 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2), replaces the benzoic acid moiety with a propanoic acid chain. While both compounds are intermediates, the propanoic acid derivative is tailored for specific drug formulations, highlighting the impact of backbone flexibility on bioactivity .
Photophysical Properties: Azo Derivatives
AZO1 and AZO2
The azo derivatives 4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid (AZO1) and methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate (AZO2) demonstrate contrasting photo-switching rates. AZO1 exhibits slow isomerization ($ki = 1.5 \times 10^{-4} \, \text{s}^{-1}$) due to hydrogen bonding from the phenolic -OH group. Methylation to form AZO2 increases the rate by an order of magnitude ($ki = 3.1 \times 10^{-3} \, \text{s}^{-1}$), enabling visible-light responsiveness. This highlights the critical role of substituent electronegativity and steric effects in photoresponsive materials .
Poly(ethylene vanillate) Monomer
4-(2-Hydroxyethoxy)-3-methoxybenzoic acid, a vanillic acid (VA)-based monomer, is used in polymer synthesis. Unlike the target compound, its hydroxyethoxy group facilitates esterification with catalysts like Sb₂O₃ or TBT, forming high-performance polyesters. The absence of a hydroxyethoxy group in 4-(2-Methoxy-5-methylphenyl)-3-methoxybenzoic acid limits its utility in polycondensation reactions but enhances stability in acidic conditions .
Zn(II) Phthalocyanine Complexes
A Zn(II) phthalocyanine complex incorporating 4-(3,4-dicyanophenoxy)-3-methoxybenzoic acid binds CT-DNA via intercalation. The dicyanophenoxy group enhances π-π stacking with DNA bases, a property absent in the target compound. This comparison underscores how electron-withdrawing substituents modulate DNA interaction mechanisms .
Substituent Effects on Physicochemical Properties
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